Penta-salicyclic Acid

Description

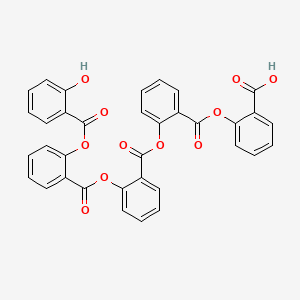

Penta-salicylic acid (PSA) is a polycyclic derivative of salicylic acid, characterized by five hydroxyl and carboxylic acid groups arranged in a pentacyclic structure. This compound has garnered attention in recent studies for its enhanced pharmacological properties, particularly its antimicrobial activity . The structural complexity of PSA allows for multiple hydrogen-bonding interactions, which contribute to its stability and reactivity in biological systems.

Properties

Molecular Formula |

C35H22O11 |

|---|---|

Molecular Weight |

618.5 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid |

InChI |

InChI=1S/C35H22O11/c36-26-16-6-1-11-21(26)32(39)44-28-18-8-3-13-23(28)34(41)46-30-20-10-5-15-25(30)35(42)45-29-19-9-4-14-24(29)33(40)43-27-17-7-2-12-22(27)31(37)38/h1-20,36H,(H,37,38) |

InChI Key |

AMWURZMBYUKNSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Process Overview

- Initial Setup : A slurry is formed by mixing lead monoxide with water and a small amount of lead acetate.

- Reaction Conditions : The slurry is agitated at room temperature while salicylic acid is added slowly over a period of about two hours.

- pH Monitoring : The pH remains constant at approximately 9.9 until the formation of pentabasic lead salicylate, at which point it drops abruptly to about 8.3.

- Product Formation : The reaction is completed when the pH stabilizes at 8.3, indicating the conversion of all lead oxide to pentabasic lead salicylate.

Product Characteristics

- Composition : The product contains 83.8% lead oxide and 16.2% salicylic anhydride.

- Physical Properties : It has a specific gravity of 5.11 and a mean refractive index of 2.05.

Analysis of Reaction Conditions

The reaction conditions, particularly the pH levels, are crucial for controlling the type of lead salicylate formed. The abrupt change in pH from 9.9 to 8.3 signifies the formation of pentabasic lead salicylate. Continuing the addition of salicylic acid beyond this point leads to the formation of monobasic lead salicylate, accompanied by another pH drop to about 4.8.

Comparison of Preparation Methods

| Preparation Method | Key Features | Product Characteristics |

|---|---|---|

| Pentabasic Lead Salicylate | Controlled pH, aqueous slurry, slow addition of salicylic acid | High purity, 83.8% lead oxide, 16.2% salicylic anhydride |

| Salicylic Acid Solubilizing Composition | Uses poloxamer, pH range 2.0-4.0, heating to 75°C | Slow release formulation, not directly related to pentabasic lead salicylate |

| Solvent Method for Salicylic Acid | Phenol neutralization, vacuum dehydration, carboxylation | High purity salicylic acid, not directly applicable to pentabasic lead salicylate |

Research Findings and Implications

The preparation of pentabasic lead salicylate highlights the importance of pH control in achieving specific chemical compositions. This method avoids the need for large volumes of wash water, resulting in a more efficient and environmentally friendly process compared to traditional precipitation methods. However, the use of lead in such compounds raises environmental and health concerns, necessitating careful handling and disposal.

Chemical Reactions Analysis

Types of Reactions: Penta-salicyclic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products: The major products formed from these reactions include various substituted salicylic acids, quinones, and hydroxy derivatives .

Scientific Research Applications

Penta-salicyclic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It plays a role in studying biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential anti-inflammatory and analgesic properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Penta-salicyclic Acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Penta-salicylic acid belongs to a broader class of salicylic acid derivatives, which include sulfosalicylic acid, acetylsalicylic acid (aspirin), and salicylamide. Below is a comparative analysis based on structural features, physicochemical properties, and bioactivity.

Structural and Functional Differences

| Compound | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| Penta-salicylic acid | Pentacyclic aromatic framework | 5 × hydroxyl (–OH), 1 × carboxylic acid (–COOH) | Multiple hydroxylation and cyclization |

| Sulfosalicylic acid | Benzene ring with sulfonic acid | 1 × –SO₃H, 1 × –COOH | Sulfonation at C5 position |

| Acetylsalicylic acid | Monoaromatic ring | 1 × acetyl (–OCOCH₃), 1 × –COOH | Acetylation of phenolic –OH |

| Salicylamide | Benzene ring with amide linkage | 1 × –CONH₂, 1 × –OH | Replacement of –COOH with –CONH₂ |

Physicochemical Properties

| Property | Penta-salicylic Acid | Sulfosalicylic Acid | Acetylsalicylic Acid | Salicylamide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 254.22 | 180.16 | 137.14 |

| Solubility in Water | Low (hydrophobic) | High (sulfonic acid enhances solubility) | Moderate (pH-dependent) | Low |

| pKa | ~2.5 (COOH), ~10 (OH) | 1.8 (SO₃H), 2.9 (COOH) | 3.5 (COOH) | 8.4 (–OH) |

| Melting Point (°C) | >300 (decomposes) | 120–122 | 135–140 | 140–142 |

Key Observations :

- PSA’s high molecular weight and hydrophobicity limit its solubility, necessitating formulation adjustments for bioavailability .

- Sulfosalicylic acid’s sulfonic group imparts strong acidity and solubility, making it useful in protein precipitation and catalysis .

- Acetylsalicylic acid’s balanced lipophilicity allows efficient membrane penetration, contributing to its widespread use as an anti-inflammatory agent .

Research Findings :

- PSA’s antimicrobial mechanism involves disruption of bacterial membrane integrity via hydroxyl group interactions, as demonstrated in E. coli membrane depolarization assays .

- Acetylsalicylic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis , whereas PSA’s anti-inflammatory effects are attributed to reactive oxygen species (ROS) scavenging .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Penta-salicyclic Acid, and how do researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step esterification or hydroxylation of salicylic acid derivatives. Key validation steps include:

- Nuclear Magnetic Resonance (NMR) for confirming functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold recommended).

- Melting Point Analysis to compare with literature values (±2°C tolerance).

- Reference established protocols for reproducibility, ensuring detailed documentation of reaction conditions (e.g., solvent ratios, catalysts) .

Q. How does this compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies should precede bioactivity assays. Design experiments to:

- Use buffered solutions (pH 2–10) to simulate physiological and extreme conditions.

- Employ accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling.

- Quantify degradation via UV-Vis spectroscopy or mass spectrometry to identify breakdown products. Adjust storage protocols (e.g., desiccants, refrigeration) based on observed instability .

Q. What in vitro models are commonly used to study this compound’s mechanism of action?

- Methodological Answer : Prioritize cell lines relevant to hypothesized targets (e.g., COX-2 inhibition in inflammatory models):

- Dose-response assays (IC₅₀ calculations) using human macrophages or endothelial cells.

- Fluorescence-based probes to track intracellular localization.

- Validate specificity via knockdown/knockout models (e.g., siRNA for suspected receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in:

- Assay conditions (e.g., serum concentration in cell culture affecting solubility).

- Compound source (synthetic impurities or isomer ratios).

- Statistical power (underpowered studies may miss true effects).

- Solution : Conduct a systematic review using PRISMA guidelines to compare methodologies, followed by meta-analysis to quantify effect size heterogeneity .

Q. What computational strategies enhance the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Combine molecular dynamics simulations (e.g., AMBER or GROMACS) with QSAR models to predict:

- LogP values for membrane permeability.

- CYP450 metabolism profiles using docking tools like AutoDock Vina.

- Cross-validate predictions with in vitro hepatocyte assays to refine models .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Fragment-based design : Synthesize analogs with modifications to hydroxyl or carboxyl groups.

- High-throughput screening (HTS) to test analogs against target enzymes (e.g., cyclooxygenases).

- Crystallography (if feasible) to map binding interactions.

- Use ANOVA with post-hoc tests to identify statistically significant SAR trends .

Q. What are the best practices for integrating multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s systemic effects?

- Methodological Answer :

- Pathway enrichment analysis (tools like DAVID or MetaboAnalyst) to link omics datasets.

- Network pharmacology approaches to identify hub targets.

- Batch-effect correction for cross-platform data integration.

- Prioritize hypotheses using Bayesian inference models .

Methodological Notes

- Data Reproducibility : Document all experimental parameters (e.g., buffer composition, cell passage numbers) in line with FAIR principles .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

- Conflict Mitigation : Use sensitivity analyses to assess how experimental variables influence conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.